4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid
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Overview
Description
4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid involves multiple steps, starting from commercially available reagents. The key steps include the formation of the spirocyclic core and subsequent functionalization to introduce the pyrimidinylpiperazine and cyclopentylacetate moieties. Typical reaction conditions involve the use of organic solvents, controlled temperatures, and catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain functional groups with others
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol functionalities .
Scientific Research Applications
4-(7,9-Dioxo-8-azaspiro[4
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme activity or receptor binding.
Medicine: The compound could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: It might find use in the development of new materials or as a catalyst in chemical processes
Mechanism of Action
The mechanism of action of 4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure provides stability and allows for precise binding to these targets, potentially modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,4-Dioxa-8-azaspiro[4.5]decane: A related spirocyclic compound used in organic synthesis
7,9-Dioxo-8-azaspiro[4.5]decane-6,10-dicarbonitrile: Another spirocyclic compound with different functional groups
Uniqueness
4-(7,9-Dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid is unique due to its combination of spirocyclic, pyrimidinylpiperazine, and cyclopentylacetate moieties. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C36H54N6O9 |
---|---|
Molecular Weight |
714.8 g/mol |
IUPAC Name |
4-(7,9-dioxo-8-azaspiro[4.5]decan-8-yl)butyl 2-[1-[2-oxo-2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)butylamino]ethyl]cyclopentyl]acetate;oxalic acid |
InChI |
InChI=1S/C34H52N6O5.C2H2O4/c41-28(35-14-5-6-17-38-19-21-39(22-20-38)32-36-15-9-16-37-32)24-33(10-1-2-11-33)27-31(44)45-23-8-7-18-40-29(42)25-34(26-30(40)43)12-3-4-13-34;3-1(4)2(5)6/h9,15-16H,1-8,10-14,17-27H2,(H,35,41);(H,3,4)(H,5,6) |
InChI Key |
WISBNFDMDBNYFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C1)CC(=O)N(C(=O)C2)CCCCOC(=O)CC3(CCCC3)CC(=O)NCCCCN4CCN(CC4)C5=NC=CC=N5.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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